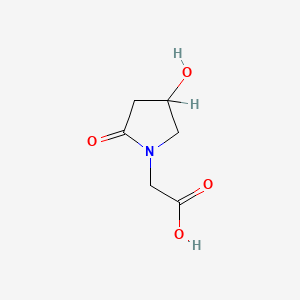

2-(4-Hydroxy-2-oxopyrrolidin-1-yl)acetic acid

Übersicht

Beschreibung

2-(4-Hydroxy-2-oxopyrrolidin-1-yl)acetic acid is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxy-2-oxopyrrolidin-1-yl)acetic acid typically involves multi-step processes. One common method includes the reaction of a 4-halo-3-alkoxy-butenoic acid ester with glycine, followed by acid hydrolysis, hydrogenation, esterification, and conversion to the final product by reaction with ammonia . Another method involves the hydrogenation of a 2,4-dioxopyrrolidin-1-yl-acetic acid alkyl ester .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Hydroxy-2-oxopyrrolidin-1-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to convert carbonyl groups to alcohols.

Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols .

Wissenschaftliche Forschungsanwendungen

2-(4-Hydroxy-2-oxopyrrolidin-1-yl)acetic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(4-Hydroxy-2-oxopyrrolidin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Piracetam: A structural analog used for cognitive enhancement.

Oxiracetam: Another analog known for its neuroprotective properties.

Aniracetam: Known for its anxiolytic and cognitive-enhancing effects.

Uniqueness

2-(4-Hydroxy-2-oxopyrrolidin-1-yl)acetic acid is unique due to its specific functional groups and the resulting chemical properties.

Biologische Aktivität

2-(4-Hydroxy-2-oxopyrrolidin-1-yl)acetic acid, also known as a pyrrolidine derivative, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring with both hydroxyl and ketone functional groups, contributing to its unique properties. Its molecular formula is CHNO, with a molecular weight of approximately 159.14 g/mol. The presence of these functional groups enhances the compound's biological activity, particularly in neuroprotection and psychotropic effects.

The mechanism of action for this compound involves its interaction with specific molecular targets, including:

- Enzyme Inhibition : The compound may inhibit enzymes that are crucial in various metabolic pathways.

- Receptor Binding : It can bind to neurotransmitter receptors, modulating their activity and potentially influencing cognitive functions.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

- Neuroprotective Effects : Due to its structural similarity to known nootropic agents, it is being investigated for therapeutic potential in treating neurological disorders.

- Anticancer Activity : Initial studies suggest that derivatives of this compound may exhibit anticancer properties. For instance, certain modifications have shown improved cytotoxicity against cancer cell lines such as A549 (human lung adenocarcinoma) while maintaining lower toxicity towards non-cancerous cells .

- Antimicrobial Activity : Although initial screenings against multidrug-resistant pathogens showed limited effectiveness, ongoing research aims to explore modifications that could enhance antimicrobial properties .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Unique Properties |

|---|---|---|

| Piracetam | Pyrrolidine derivative | Known nootropic agent with cognitive-enhancing effects |

| Oxiracetam | Similar structure | Exhibits neuroprotective effects; widely studied |

| Aniracetam | Derivative of piracetam | Enhanced potency and broader therapeutic applications |

This compound stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.

Case Studies and Research Findings

- In Vitro Studies : In a study assessing the anticancer activity of related pyrrolidine derivatives, modifications to the structure of this compound led to varying degrees of cytotoxicity against A549 cells. Compounds with specific phenyl substitutions demonstrated significant reductions in cell viability compared to control treatments like cisplatin .

- Neuropharmacological Assessments : Research focusing on the neuroprotective effects revealed that the compound could potentially modulate neurotransmitter systems, suggesting its use in treating cognitive decline associated with neurodegenerative diseases.

- Antimicrobial Screening : While initial assessments indicated limited antimicrobial activity against Gram-negative pathogens, further structure-activity relationship studies are ongoing to identify more effective derivatives .

Eigenschaften

IUPAC Name |

2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO4/c8-4-1-5(9)7(2-4)3-6(10)11/h4,8H,1-3H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMOXYLBGPIDAAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)CC(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401008546 | |

| Record name | (4-Hydroxy-2-oxopyrrolidin-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401008546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88877-52-5 | |

| Record name | 1-Pyrrolidineacetic acid, 4-hydroxy-2-oxo-, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088877525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-Hydroxy-2-oxopyrrolidin-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401008546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.